

An In-depth Technical Guide to Tetramethylammonium H-sulfate: Properties, Synthesis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium hydrogensulfate, a quaternary ammonium salt, is a versatile and valuable compound in various scientific and industrial domains. Its unique combination of ionic and organic characteristics makes it a powerful tool in analytical chemistry, organic synthesis, and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of **Tetramethylammonium hydrogensulfate**, detailed experimental protocols for its synthesis and application, and a discussion of its utility in specialized fields, including drug development.

Core Physical and Chemical Properties

Tetramethylammonium hydrogensulfate is a white to off-white crystalline solid that is highly soluble in polar solvents such as water.[1][2] It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[1]

Table 1: Physical and Chemical Properties of Tetramethylammonium H-sulfate



Property	Value	Reference(s)
Molecular Formula	C4H13NO4S	[3]
Molecular Weight	171.21 g/mol	[3]
Appearance	White to off-white crystalline powder	[2]
Melting Point	290 - 297 °C	[2]
Boiling Point	No information available	
Density	No information available	
Solubility	Soluble in water	[1]
pKa (hydrogensulfate anion)	~2	
CAS Number	80526-82-5	[2][3]

Spectroscopic Data

While complete, detailed spectra with peak-by-peak analysis for **Tetramethylammonium hydrogensulfate** are not readily available in the public domain, general characteristics can be inferred from the known structures of the tetramethylammonium cation and the hydrogensulfate anion.

¹H NMR: A single sharp singlet is expected for the twelve equivalent protons of the four methyl groups on the tetramethylammonium cation. The chemical shift of this peak would likely appear around 3.1 ppm.

¹³C NMR: A single resonance is expected for the four equivalent methyl carbons of the tetramethylammonium cation. This peak is anticipated to be in the range of 50-60 ppm.[4]

FTIR: The infrared spectrum would be characterized by vibrational modes of both the tetramethylammonium cation and the hydrogensulfate anion. Key expected absorptions include:

C-H stretching and bending vibrations from the methyl groups.



- · C-N stretching vibrations.
- S=O and S-O stretching vibrations from the hydrogensulfate anion.
- O-H stretching from the hydrogensulfate anion.

Experimental ProtocolsSynthesis and Purification

A common method for the synthesis of **Tetramethylammonium hydrogensulfate** is the neutralization reaction between tetramethylammonium hydroxide and sulfuric acid.

Reaction Scheme:

$$(CH_3)_4N^+OH^- + H_2SO_4 \rightarrow (CH_3)_4N^+HSO_4^- + H_2O_4$$

Detailed Protocol:

- Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve a
 known molar equivalent of tetramethylammonium hydroxide in a suitable solvent, such as
 deionized water or methanol.
- Acid Addition: Cool the solution in an ice bath. Slowly add one molar equivalent of concentrated sulfuric acid dropwise from the dropping funnel while stirring vigorously. The addition should be slow to control the exothermic reaction.
- Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours to ensure complete neutralization.
- Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
- Purification by Recrystallization:
 - Dissolve the crude solid product in a minimal amount of a suitable hot solvent. Potential recrystallization solvents include ethanol, isopropanol, or a mixture of ethanol and diethyl ether.





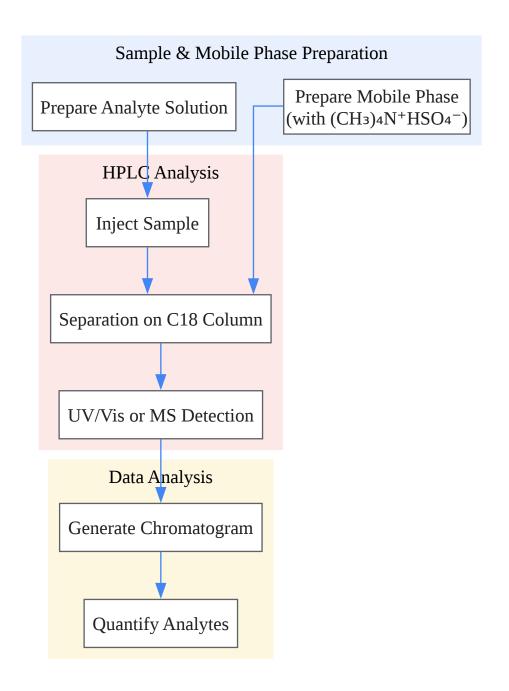


- Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the crystals under vacuum to remove any residual solvent.

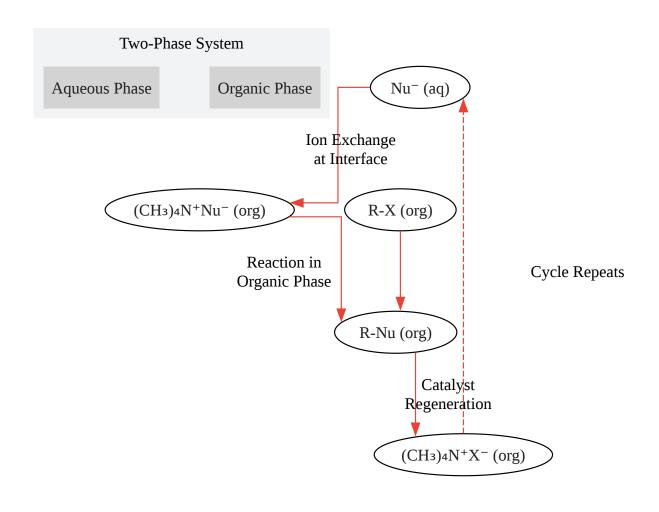
Logical Workflow for Synthesis and Purification:

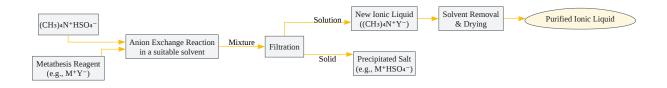












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